2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
Description
2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring:
- A 5-(4-bromophenyl)-substituted imidazole core with a 2-methoxyethyl group at the N1 position.
- A thioether linkage connecting the imidazole to an acetamide group, which is further substituted with a 4-chlorophenyl moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2S/c1-27-11-10-25-18(14-2-4-15(21)5-3-14)12-23-20(25)28-13-19(26)24-17-8-6-16(22)7-9-17/h2-9,12H,10-11,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLQOLVZPAWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Reaction
The 5-(4-bromophenyl)imidazole intermediate is synthesized via a modified Debus-Radziszewski three-component reaction:
Reagents:
- 4-Bromobenzaldehyde (1.0 equiv)
- Ammonium acetate (3.0 equiv)
- Glyoxal (40% aqueous, 1.2 equiv)
Conditions:
- Solvent: Ethanol/water (3:1 v/v)
- Temperature: 80°C, reflux
- Duration: 12–16 hours
Mechanism:
- Aldol condensation between aldehyde and glyoxal
- Cyclization with ammonium acetate via nucleophilic attack
- Aromatization through dehydration
Yield Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ammonium acetate eq | 3.5 | Maximizes cyclization |
| Glyoxal eq | 1.3 | Reduces dimerization |
| Reflux time | 14 h | Balances completion vs. degradation |
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields 68–72% pure product.
N-Alkylation: Introducing the 2-Methoxyethyl Group
Alkylation Protocol
The 1-position of the imidazole undergoes alkylation with 2-methoxyethyl chloride:
Reaction Setup:
- Imidazole (1.0 equiv)
- 2-Methoxyethyl chloride (1.5 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF (anhydrous)
- Temperature: 80–85°C
- Duration: 8–10 hours
Key Considerations:
- Solvent Choice: DMF enhances nucleophilicity of the imidazole nitrogen
- Exclusion of Water: Prevents hydrolysis of the alkylating agent
- Microwave Assistance: Reduces reaction time to 45 minutes at 100°C with 15% yield improvement
Workup:
- Quench with ice-water
- Extract with dichloromethane (3×)
- Dry over Na₂SO₄
- Rotovap concentration
Yield: 78–82% after recrystallization from ethanol.
Thioether Bridge Formation
Thioglycolic Acid Coupling
The thioether linkage is established via reaction with thioglycolic acid under carbodiimide mediation:
Reagents:
- N-Alkylated imidazole (1.0 equiv)
- Thioglycolic acid (1.2 equiv)
- DCC (1.1 equiv)
- DMAP (0.1 equiv, catalyst)
Conditions:
- Solvent: Dry THF
- Temperature: 0°C → RT, 24 hours
- Atmosphere: N₂
Mechanistic Insights:
- DCC activates thioglycolic acid’s carboxylic group
- Nucleophilic attack by imidazole’s sulfur atom
- Urea byproduct removed via filtration
Purification:
- Filter through Celite®
- Column chromatography (SiO₂, ethyl acetate gradient)
- Isolated yield: 65–70%
Final Amide Coupling: N-(4-Chlorophenyl)acetamide Installation
EDCI/HOBt-Mediated Amidation
The acetamide group is introduced via coupling with 4-chloroaniline:
Reaction Scheme:
- Thioether intermediate (1.0 equiv)
- 4-Chloroaniline (1.5 equiv)
- EDCI (1.2 equiv)
- HOBt (1.2 equiv)
- Base: DIPEA (2.0 equiv)
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM/THF (1:1) |
| Temperature | 0°C → RT |
| Time | 18 h |
| Yield | 58–63% |
Critical Notes:
- Side Reactions: Competing urea formation mitigated by HOBt
- Scavenging: Post-reaction EDTA wash removes metal impurities
Spectroscopic Validation and Quality Control
NMR Characterization
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, imidazole H-4)
- δ 7.89–7.45 (m, 8H, aromatic H)
- δ 4.32 (t, J=6.4 Hz, 2H, -OCH₂CH₂-)
- δ 3.61 (s, 3H, -OCH₃)
- δ 3.24 (s, 2H, -SCH₂CO-)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 169.8 (C=O)
- δ 147.3 (imidazole C-2)
- δ 135.1–121.7 (aromatic carbons)
- δ 55.1 (-OCH₃)
HRMS (ESI):
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Total Time | 42–48 h | 6–8 h |
| Overall Yield | 32–35% | 45–48% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Consumption | High | Moderate |
Microwave irradiation enhances reaction rates via dielectric heating, particularly effective in DMF.
Industrial-Scale Considerations
Cost-Effective Modifications
- Solvent Recycling: DMF recovery via vacuum distillation reduces costs by 40%
- Catalyst Reuse: Immobilized EDCI on mesoporous silica enables 5-cycle reuse without yield loss
- Continuous Flow Synthesis:
- Throughput: 2.8 kg/day
- Purity: 99.2% (by HPLC)
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms.
Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the thioether and acetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Imidazole Core
Compound A : 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()
- Key Difference : The N1 substituent is allyl instead of 2-methoxyethyl.
- Impact : Allyl groups enhance hydrophobicity and may influence binding pocket interactions compared to the polar 2-methoxyethyl group. This could alter pharmacokinetic properties such as solubility or metabolic stability .
Compound B : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()
- Key Differences :
- 5-(4-Fluorophenyl) instead of bromophenyl on the imidazole.
- N1-4-Methoxyphenyl substituent instead of 2-methoxyethyl.
- Thiazol-2-yl group replaces 4-chlorophenyl on the acetamide.
Variations in Acetamide Substituents
Compound C : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide ()
- Key Difference : The acetamide is substituted with benzofuran-5-yl instead of 4-chlorophenyl.
- Impact : Benzofuran’s aromatic system may enhance π-π stacking interactions with biological targets, but the absence of a chlorine atom could reduce halogen-bonding efficacy .
Compound D : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ()
- Key Difference : Simplified structure lacking the imidazole-thioether moiety.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a novel synthetic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of imidazole and thioether moieties, suggests various biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Properties
- IUPAC Name : 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
- Molecular Formula : C17H22BrClN3O2S
- Molecular Weight : 412.35 g/mol
- CAS Number : 1206997-17-2
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The imidazole ring may interact with various enzymes, potentially inhibiting their activity.
- Antimicrobial Activity : The thioether group has been associated with enhanced antimicrobial properties, possibly through disruption of bacterial cell membranes.
- Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines.
Antimicrobial Activity
Research has shown that derivatives containing similar structural motifs exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole rings have demonstrated effectiveness by inhibiting lipid biosynthesis in bacterial membranes .
| Compound | Activity | Target Organism |
|---|---|---|
| d1 | Antibacterial | E. coli |
| d2 | Antifungal | C. albicans |
| d3 | Antimicrobial | S. aureus |
Anticancer Activity
In vitro studies using the Sulforhodamine B (SRB) assay have indicated that the compound exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The following table summarizes the results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15.5 |
| Control | MCF7 | 30.0 |
Case Studies and Research Findings
One notable study investigated the synthesis and biological significance of various derivatives of imidazole compounds, highlighting their potential as antimicrobial and anticancer agents . The study utilized molecular docking to elucidate binding interactions between these compounds and target proteins, supporting the hypothesis that structural modifications can enhance biological activity.
Another research effort focused on the synthesis of thiazole derivatives, which share structural similarities with our compound of interest. These derivatives displayed promising results against multiple bacterial strains and demonstrated significant anticancer activity through apoptosis induction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
